

Application Notes and Protocols: Aminopyrazole Carboxamides as Kinase Inhibitors

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Compound of Interest

Compound Name: *Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride*

Cat. No.: *B1356336*

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Topic: **Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride** as a Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for "**Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride**" as a kinase inhibitor is not readily available in the public domain. The following application notes and protocols are based on the published activity of structurally related 5-amino-1H-pyrazole-4-carboxamide derivatives, which are potent kinase inhibitors.^{[1][2][3]} This information is provided as a representative example of the potential application of this class of compounds.

Introduction

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.^{[1][4]} These compounds are of significant interest in drug discovery, particularly in oncology, due to their ability to target and inhibit the activity of various protein kinases that are often dysregulated in cancer.^{[5][6]} This document provides an overview of the application of a representative 5-amino-1H-pyrazole-4-carboxamide derivative, compound 10h, as a pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs).^[2]

Compound 10h is part of a series of 5-amino-1H-pyrazole-4-carboxamide derivatives designed as covalent inhibitors that target both wild-type and mutant forms of FGFRs.^[2] Aberrant FGFR

signaling is a key driver in various cancers, making these receptors attractive therapeutic targets.[\[2\]](#)

Data Presentation: Kinase Inhibitory Activity

The inhibitory activity of the representative compound 10h, a 5-amino-1H-pyrazole-4-carboxamide derivative, was evaluated in biochemical assays against multiple FGFR family members. The half-maximal inhibitory concentration (IC_{50}) values are summarized in the table below.

Target Kinase	IC_{50} (nM)
FGFR1	46
FGFR2	41
FGFR3	99
FGFR2 V564F Mutant	62

Table 1: Biochemical inhibitory activity of compound 10h against wild-type and mutant FGFRs. Data sourced from a study on 5-amino-1H-pyrazole-4-carboxamide derivatives.[\[2\]](#)

In addition to biochemical potency, compound 10h demonstrated strong anti-proliferative activity in various cancer cell lines with aberrant FGFR signaling.[\[2\]](#)

Cell Line	Cancer Type	IC_{50} (nM)
NCI-H520	Lung Cancer	19
SNU-16	Gastric Cancer	59
KATO III	Gastric Cancer	73

Table 2: Anti-proliferative activity of compound 10h in human cancer cell lines.[\[2\]](#)

Experimental Protocols

The following are representative protocols for evaluating the kinase inhibitory and anti-proliferative activities of aminopyrazole compounds.

Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ of a test compound against a specific kinase.

Materials:

- Recombinant human kinase (e.g., FGFR1)
- Biotinylated substrate peptide
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., HEPES, MgCl₂, BSA, DTT)
- Test compound (e.g., **Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride**) dissolved in DMSO
- Europium-labeled anti-phospho-substrate antibody (donor fluorophore)
- Allophycocyanin (APC)-labeled streptavidin (acceptor fluorophore)
- 384-well low-volume black plates
- TR-FRET plate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

- Assay Plate Preparation: Add 2 μ L of the diluted test compound or DMSO (as a control) to the wells of the 384-well plate.
- Kinase Reaction:
 - Prepare a kinase solution containing the recombinant enzyme in the assay buffer.
 - Prepare a substrate/ATP solution containing the biotinylated peptide and ATP in the assay buffer. The ATP concentration should be at or near the K_m for the specific kinase.
 - Add 4 μ L of the kinase solution to each well.
 - Initiate the kinase reaction by adding 4 μ L of the substrate/ATP solution to each well.
- Incubation: Incubate the plate at room temperature for 60-120 minutes.
- Detection:
 - Prepare a detection mix containing the europium-labeled antibody and APC-labeled streptavidin in a detection buffer.
 - Add 10 μ L of the detection mix to each well to stop the kinase reaction.
- Second Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
- Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC_{50} value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the anti-proliferative effect of a compound on cancer cell lines.

Materials:

- Human cancer cell line (e.g., NCI-H520)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Test compound dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well clear flat-bottom plates
- Multi-channel pipette
- Microplate reader

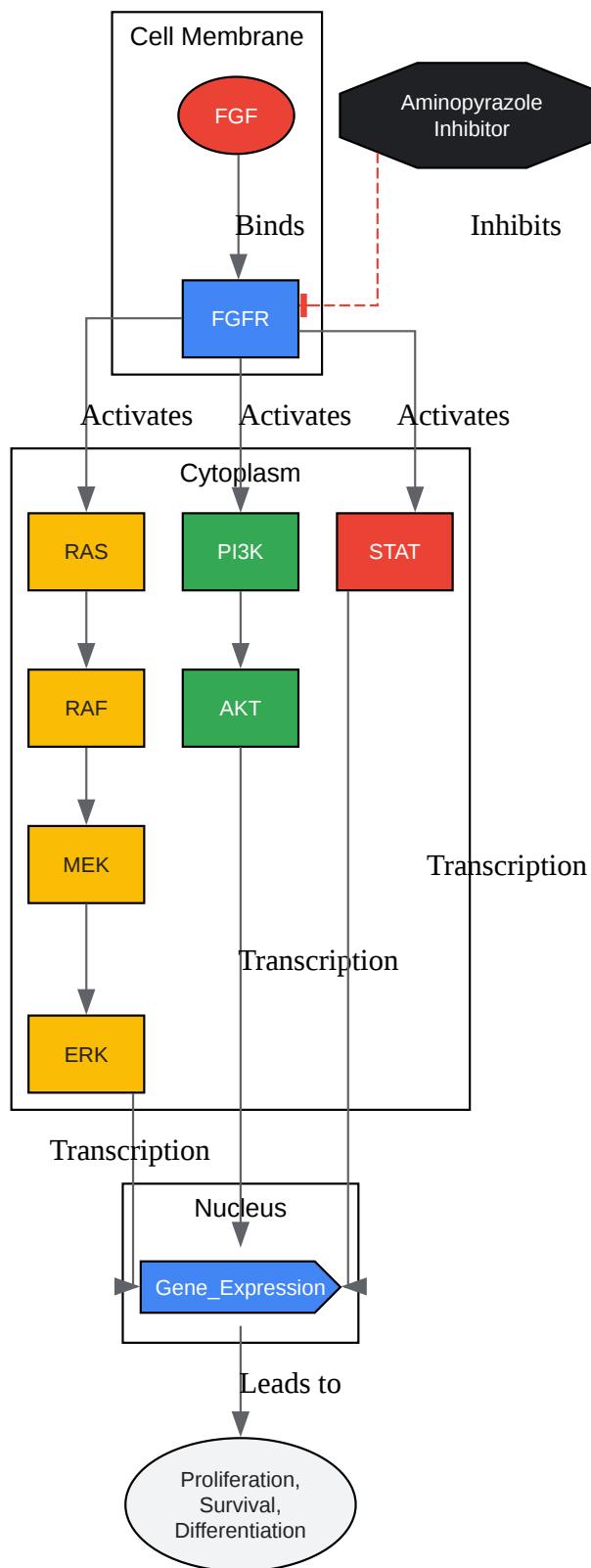
Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add 100 μ L of the diluted compound solutions to the respective wells. Include wells with medium and DMSO as controls.
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add 20 μ L of the MTT solution to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC_{50} value using non-linear regression analysis.

Visualizations

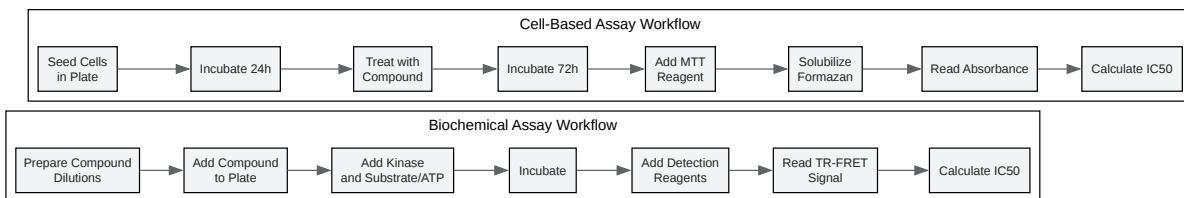
Signaling Pathway



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Caption: Simplified FGFR signaling pathway and the point of inhibition.

Experimental Workflows



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Caption: General workflows for biochemical and cell-based assays.

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